The table below summarizes the fundamental technical data for 7-Hydroxyflavanone (CAS 6515-36-2) from chemical supplier catalogs and a research article [1] [2] [3]:
| Property | Value / Description |
|---|---|
| Molecular Formula | C₁₅H₁₂O₃ |
| Molecular Weight | 240.25 g/mol |
| Melting Point | 188-190 °C (lit.) |
| Boiling Point | 464.3 ± 45.0 °C (Predicted) |
| Density | 1.288 ± 0.06 g/cm³ (Predicted) |
| Form | Crystalline Powder, Pale yellow to White to off-white |
| pKa | 7.69 ± 0.40 (Predicted) |
| Storage | 2-8°C, stored under nitrogen |
This compound is used in scientific research and has been studied for several biological functions.
The following diagram outlines a general experimental workflow for the microbial biotransformation of this compound, based on the methods described in the research [2].
Key techniques used in monitoring and analyzing the transformation include [2]:
Please note that the search results have certain constraints for creating a full whitepaper:
The table below summarizes the key absorption bands from the experimental IR spectrum of 7-Hydroxyflavanone, obtained using the KBr pellet method [1].
| Frequency (cm⁻¹) | Bond/Vibration Type | Functional Group Assignment |
|---|---|---|
| ~3413 | O-H stretching | Hydroxyl group (OH) |
| ~1651 | C=O stretching | Carbonyl group of the chroman-4-one |
| ~1577 | C-C stretching | Aromatic ring skeleton |
| ~1260 | -C-OH bending | Hydroxyl group deformation |
| ~1062 | -C-OH stretching | C-O stretch of the hydroxyl |
This IR data was crucial for confirming the identity of the substrate and its microbial transformation products in the study [1].
The following workflow outlines the key experimental steps for obtaining the IR spectrum of a solid compound like this compound, based on the methodology from the search results.
Experimental workflow for IR spectroscopy of solid samples.
For a quick and effective analysis, focus on two primary spectral regions. The diagram below illustrates the decision-making process for identifying the main functional groups.
Decision tree for primary functional group identification in IR spectroscopy.
Prioritize the "Tongues" and "Swords":
Analyze Other Informative Regions:
7-Hydroxyflavanone is an important flavonoid scaffold recognized for its broad biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. Its derivatives show significant promise in drug development, particularly for targeting neurodegenerative diseases and cancer. The synthesis and functionalization of this core structure are crucial for modulating its bioavailability and pharmacological profile [1] [2]. These Application Notes provide detailed, reproducible protocols for synthesizing this compound derivatives, leveraging both conventional organic synthesis and contemporary biotransformation techniques. The methodologies outlined herein are designed to support researchers in generating structurally diverse compound libraries for structure-activity relationship (SAR) studies and preclinical development. Special emphasis is placed on protocols that enable regioselective modification, a key factor in optimizing biological activity and overcoming the inherent solubility challenges associated with flavonoid compounds [2].
This fundamental protocol describes the synthesis of chlorinated flavanone derivatives through cyclization of 2′-hydroxychalcones, serving as a gateway to various this compound analogs [3].
Note: This method is versatile for introducing substituents like chlorine atoms at different positions on the flavanone core, which can significantly influence antimicrobial potency and lipophilicity [3].
This protocol describes an optimized route to 6-amino-7-hydroxyflavone, a therapeutically relevant derivative, avoiding lengthy chalcone syntheses and low-temperature conditions [4].
Part A: Synthesis of 3-Benzoyl-7-hydroxy-6-nitroflavone (4)
Part B: Cleavage to 1-(2,4-Dihydroxy-5-nitrophenyl)-3-phenyl-1,3-propanedione (5) and Subsequent Cyclization
This protocol uses microbial biotransformation to glycosylate flavanones, a strategic method to improve water solubility and bioavailability [3].
Note: This method typically yields O-β-D-(4″-O-methyl)-glucopyranoside derivatives. For example, 2′-chloroflavanone was converted to its 6-O-glucopyranoside with a yield of 6.6% [3]. This glycosylation generally reduces antimicrobial potency but markedly improves water solubility.
This advanced protocol outlines the generation of electron-poor ortho-quinone methide (o-QM) intermediates from this compound Mannich bases, enabling access to complex fused-ring systems via inverse electron-demand Diels–Alder (iEDDA) reactions [5].
Part A: Synthesis of C8 N,N-Dimethylaminomethyl Flavanone Mannich Base (10)
Part B: iEDDA Reaction via o-QM
Note: This reaction proceeds in a highly regioselective manner. The use of high-boiling solvents and an inert atmosphere in sealed vessels is critical for the success of the cycloaddition [5].
The experimental workflow for the synthesis and modification of this compound derivatives is summarized as follows:
[caption]Synthetic Workflow for this compound Derivatives
The following tables summarize key quantitative data from the referenced synthetic studies and biological evaluations.
| Method | Key Starting Material | Critical Reaction Conditions | Intermediate/Product | Reported Yield | Key Characterization Data |
|---|---|---|---|---|---|
| Chalcone Cyclization [3] | 2'-Hydroxychalcone | NaOAc, EtOH, Reflux, 3-5 h | Chloroflavanones | Varies by substrate | ( ^1\text{H-NMR} ), LC-MS |
| 3-Aroylflavone Route [4] | 2′,4′-Dihydroxy-5′-nitroacetophenone | 1. K₂CO₃, BzCl, Acetone, Reflux, 24 h 2. 5% KOH/EtOH, Reflux, 1-24 h | 3-Benzoyl-7-hydroxy-6-nitroflavone (4) | 36% | MP: 279-281°C; API-ES-MS: m/z 386 [M-H]⁻ | | Biotransformation [3] | 2′-Chloroflavanone | Beauveria bassiana, Culture, 5-10 days | 2′-Chloroflavanone 6-O-β-D-(4″-O-methyl)-glucopyranoside | 6.6% | NMR (COSY, HMBC) | | o-QM Cycloaddition [5] | this compound Mannich Base | DMF, 155°C, Sealed tube, N₂, 24-48 h | Fused-ring cycloadducts (e.g., 13a) | Low to Moderate | ( ^1\text{H-NMR} ) (Acetal proton: δ 5.25 ppm), NOE |
| Structural Modification | Reported Biological Activity | Impact on Physicochemical Properties | Key Findings |
|---|---|---|---|
| Chlorination [3] | Enhanced antimicrobial activity, especially 4′-chloroflavanone against S. aureus and E. faecalis. | Increased lipophilicity, modulates electron distribution. | Position of chlorine significantly influences antimicrobial potency and target binding. |
| Glycosylation [3] | Generally reduced direct antimicrobial potency. | Markedly improved water solubility; reduced blood-brain barrier permeation. | Strategy to improve bioavailability and alter pharmacokinetic profile. |
| Prenylation [6] | Increased therapeutic potential (e.g., cytotoxicity, neuropathic pain relief). | Significantly improved membrane permeability and lipophilicity. | 6-C-prenyl and 8-prenyl derivatives are common; enhances target binding capacity. |
| Formation of Inclusion Complexes/Nanostructures [2] | Preserved or enhanced bioactivity. | Greatest increase in maximum plasma concentration (avg. 5.4-fold); improves solubility and absorption. | Effective method for overcoming low bioavailability of native flavonoids. |
The synthetic protocols detailed herein enable the production of this compound derivatives with tailored properties for drug development. The strategic introduction of substituents like chlorine atoms or prenyl groups primarily enhances lipophilicity and target binding, making these derivatives potent antimicrobial or cytotoxic agents [3] [6]. In contrast, glycosylation represents a powerful strategy to address the poor aqueous solubility of flavonoids, a major limitation to their bioavailability. While this often reduces direct in vitro potency, it can lead to superior in vivo performance due to improved absorption and altered pharmacokinetics [3] [2].
The application of ortho-quinone methide chemistry allows access to architecturally complex fused-ring systems. Increasing the three-dimensional complexity and scaffold diversity of flavonoids can lead to improved specificity for biological targets and is a valuable strategy in medicinal chemistry [5]. Furthermore, the formation of flavonoid-rhenium tricarbonyl complexes, as described in recent literature, opens up possibilities in theranostics, combining therapeutic potential with diagnostic capabilities via fluorescence imaging [1].
For researchers, the choice of synthetic pathway should be guided by the desired derivative and its intended application. The chalcone cyclization (Protocol 1) is a robust and classic method. The 3-aroylflavone route (Protocol 2) is excellent for producing specific amino-hydroxy patterns. Biocatalytic methods (Protocol 3) are ideal for introducing polar sugars, while the o-QM approach (Protocol 4) is best for creating complex, fused-ring systems for probing new biological spaces.
7-Hydroxyflavanone is a flavonoid that can be sourced from plants like Spatholobus suberectus or produced by microbial strains such as the actinomycete Amycolatopsis sp. HSN-02 isolated from mining soil [1] [2]. Its significance lies in its potential as an alternative or complementary antimicrobial agent. Research demonstrates its efficacy against clinical isolates of Streptococcus pneumoniae*, suggesting utility in treating respiratory infections [2]. Furthermore, when purified from *Amycolatopsis sp., it exhibited 45.04% control efficacy against Cercospora leaf spot disease in tomato plants caused by Septoria lycopersici, highlighting its potential as a biocontrol agent to reduce reliance on chemical fungicides [1] [3].
2.1. In Vitro Antimicrobial Susceptibility Testing This protocol is used to determine the Minimum Inhibitory Concentration (MIC) against bacterial pathogens like Streptococcus pneumoniae [2].
Materials:
Procedure:
The workflow for this assay is outlined below.
2.2. In Vivo Efficacy Model for Bacterial Infection This protocol assesses the therapeutic potential of this compound in a live animal model [2].
Materials:
Procedure:
2.3. In Planta Biocontrol Assay for Fungal Disease This protocol evaluates the efficacy of this compound in controlling plant fungal diseases, such as Cercospora leaf spot caused by Septoria lycopersici in tomato plants [1] [3].
Materials:
Procedure:
The table below summarizes key quantitative data on the antimicrobial activity of this compound.
| Assay Type | Test Organism | Key Metric & Result | Experimental Context / Notes |
|---|---|---|---|
| In Vitro MIC [2] | Streptococcus pneumoniae (clinical isolates) | MIC: 50 - 500 μg/mL | Agar macrodilution method; activity varied by isolate. |
| In Vivo Efficacy [2] | Streptococcus pneumoniae in mice | Significant reduction of bacterial load in lungs (p<0.01) | Dose: 1 mg/mouse; no signs of toxicity were reported. |
| In Planta Biocontrol [1] [3] | Septoria lycopersici (on tomato plants) | Control Efficacy: 45.04% ± 1.30% | Greenhouse pot experiment; suppresses Cercospora leaf spot. |
While the exact mechanism of this compound is an area of ongoing research, studies on related flavonoids provide strong clues. The general antibacterial mechanisms of flavonoids are multi-faceted, and this compound may act through one or more of the following pathways [4]:
A summary of these potential mechanisms is illustrated in the following diagram.
Research indicates that synthesizing derivatives of this compound, such as isoxazoles and acrylates, can yield compounds with significantly enhanced antimicrobial activity compared to the parent molecule. Some of these synthetic derivatives have shown higher potency than standard drugs in preliminary studies, making this a promising strategy for developing novel antimicrobial agents [5].
This compound is a flavonoid compound belonging to the flavanone subclass, characterized by a 15-carbon skeleton structure arranged as two aromatic rings (A and B) connected by a three-carbon bridge that forms a heterocyclic pyran ring (C-ring). This specific flavonoid has gained significant research interest due to its multidirectional biological activity, including documented antioxidant, anti-inflammatory, and potential cardioprotective properties. The 7-hydroxy position on the A-ring is particularly significant for its biological activity, influencing both its reactivity and metabolic fate in biological systems. As with many flavonoid compounds, practical pharmaceutical application of this compound faces challenges related to its low solubility, inefficient transport across biological membranes, and stability limitations that can restrict its bioavailability and efficacy [1].
Recent research has focused on understanding how structural modifications, including microbial biotransformation, might enhance the therapeutic potential of this compound and similar flavonoids. Microbial transformation using various fungal species has been shown to produce structurally diverse metabolites with potentially improved biological activities and physicochemical properties. These transformations include reactions such as carbonyl group reduction, hydroxylation at various positions, O-methylation, and dehydrogenation of the pyran ring, all of which can significantly alter the compound's biological effects [1]. The investigation of these transformed metabolites in cardiac-relevant model systems like H9c2 cardiomyoblasts represents an emerging area of research with significant implications for cardiovascular drug development.
The H9c2 cell line, derived from embryonic rat ventricular tissue, has emerged as a valuable in vitro model for cardiovascular research, toxicology screening, and mechanistic studies of cardiac biology. This model system offers several advantages over primary cardiomyocytes, including ease of culture, genetic stability, and reproducibility across laboratories and experiments. When subjected to specific differentiation protocols, H9c2 cardiomyoblasts undergo morphological and biochemical changes that result in a cardiomyocyte-like phenotype characterized by elongated, multinucleated cells expressing cardiac-specific markers [2] [3]. This differentiated state more closely resembles adult cardiomyocytes in both functional properties and signaling pathway activation, making it particularly suitable for investigating compound effects in a cardiac-relevant context.
The transition from proliferating cardiomyoblasts to differentiated cardiomyocyte-like cells involves significant proteomic reprogramming and activation of cardiac-specific genetic programs. Quantitative proteomic studies have revealed that H9c2 differentiation follows a 'function follows form' model, whereby early alterations in structural proteins enable subsequent changes relevant to characteristic cardiomyocyte physiology [3]. During this process, cells demonstrate increased expression of cardiac markers including myosin heavy chain (MYH) and cardiac troponin I (TNNI), along with morphological changes toward greater cell length-to-diameter ratios and reduced proliferation rates [3]. These characteristics make the differentiated H9c2 model particularly appropriate for investigating the effects of this compound and its metabolites on cardiac-specific functions and signaling pathways.
Cell Culture Conditions: Plate H9c2 cardiomyoblasts on collagen-I coated culture vessels and maintain in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO₂ until 70-80% confluent [2] [3].
Differentiation Induction: Switch confluent cells to differentiation medium consisting of DMEM with 2% horse serum and 1% penicillin/streptomycin, supplemented with all-trans retinoic acid (final concentration typically 10-100 nM, optimized for specific laboratory conditions) [3].
Differentiation Timeline: Maintain cells in differentiation medium for 5-6 days, changing media every 48 hours to ensure nutrient availability and consistent retinoic acid concentration [2] [3].
Validation of Differentiation: Assess differentiation efficiency through morphological examination (elongated, multinucleated cells), immunofluorescence detection of cardiac markers (MYH, TNNI), and immunoblot analysis confirming increased expression of cardiac-specific proteins compared to undifferentiated controls [3].
Research on this compound in H9c2 cardiomyoblast models has revealed several important mechanistic pathways through which this compound and its metabolites exert biological effects. The antioxidant properties of this compound have been particularly well-documented, with studies showing that microbial transformation can produce metabolites with significantly enhanced radical-scavenging activity compared to the parent compound [1]. These antioxidant effects are mechanistically important in cardiovascular systems, where oxidative stress contributes significantly to pathological conditions including cardiac hypertrophy, apoptosis, and heart failure. In H9c2 models, these antioxidant properties may modulate key cardioprotective signaling pathways, including those involving Akt and Erk1/2 phosphorylation, which are known to promote cell survival and inhibit apoptosis in cardiomyocytes [2].
Additionally, this compound has demonstrated effects on gene expression profiles relevant to cardiac hypertrophy and apoptosis. In differentiated H9c2 cardiomyotubes, mechanical stretching protocols (used to simulate workload-induced stress) have been shown to activate both hypertrophic and anti-apoptotic responses under specific conditions, with signaling pathways that may be modulated by flavonoid intervention [2]. Specifically, optimal mechanical loading conditions (low strain: 2.7% elongation; low frequency: 0.25 Hz; intermediate duration: 12 hours) resulted in increased IGF-1 isoform expression, enhanced Akt and Erk1/2 phosphorylation, and downregulation of pro-apoptotic factors including FoxO, Fuca, Atrogin-1, and IL-6 [2]. These findings suggest potential synergistic effects between mechanical conditioning and pharmacological interventions with compounds like this compound in promoting cardioprotective adaptive responses.
Table 1: Characterization Data for this compound and Selected Metabolites
| Compound | Molecular Formula | Melting Point (°C) | Major IR Absorptions (cm⁻¹) | HRESI-MS [M+H]+ (m/z) |
|---|---|---|---|---|
| This compound (1) | C₁₅H₁₂O₃ | 188-190 | 3413 (O-H), 1651 (C=O), 1577 (C-C aromatic) | 241.0860 (calc. 241.0865) |
| Metabolite 2 | C₁₆H₁₄O₃ | Data from source | Data from source | Data from source |
| Metabolite 3 | C₁₆H₁₄O₄ | Data from source | Data from source | Data from source |
| Metabolite 4 | C₁₅H₁₄O₃ | Data from source | Data from source | Data from source |
| Metabolite 5 | C₁₅H₁₄O₄ | Data from source | Data from source | Data from source |
| Metabolite 6 | C₁₅H₁₀O₃ | Data from source | Data from source | Data from source |
Note: Complete characterization data for metabolites 2-6 are available in the original research publication [1].
Table 2: Effects of Mechanical Stretching Protocols on H9c2 Gene Expression
| Gene Category | Gene/Factor | High Strain/Short Duration | Low Strain/Intermediate Duration | Low Strain/Long Duration |
|---|---|---|---|---|
| IGF-1 Isoforms | IGF-1Ea | ↑ (p<0.05) | ||
| IGF-1Eb | ↑ (p<0.05) | |||
| Myogenic Regulatory Factors | MyoD | ↓ (p<0.05) | ||
| Myogenin | ↓ (p<0.05-0.001) | |||
| MRF4 | ↓ (p<0.05) | |||
| Pro-apoptotic Factors | FoxO | ↓ (p<0.05) | ||
| Fuca | ↓ (p<0.05-0.001) | |||
| Atrophy-related | Atrogin-1 | ↓ (p<0.05) | ||
| Inflammatory | IL-6 | ↓ (p<0.05-0.001) |
Note: This table summarizes stretching protocol effects on gene expression; this compound may modulate these responses [2].
Culture Maintenance: Grow H9c2 cardiomyoblasts in growth medium (DMEM with 10% FBS and 1% penicillin/streptomycin) at 37°C in a humidified 5% CO₂ atmosphere until 70-80% confluent [2] [3].
Differentiation Initiation: Switch confluent cells to differentiation medium (DMEM with 2% horse serum, 1% penicillin/streptomycin, and 10-100 nM all-trans retinoic acid) [3].
Medium Replacement: Replace with fresh differentiation medium every 48 hours for 5-6 days to maintain nutrient availability and consistent RA concentration.
Differentiation Validation: Confirm successful differentiation by assessing:
Figure 1: this compound-Mediated Signaling in H9c2 Cardiomyocytes
This diagram illustrates the proposed mechanisms through which this compound may exert protective effects in H9c2 cardiomyocytes. The compound directly reduces oxidative stress, which leads to increased IGF-1 expression and subsequent activation of Akt and Erk1/2 signaling pathways. These pathways then inhibit pro-apoptotic factors (FoxO, Fuca), atrophy markers (Atrogin-1), and inflammatory factors (IL-6), ultimately promoting a hypertrophic, anti-apoptotic response that enhances cell survival and maintenance [2] [1].
Figure 2: Experimental Workflow for this compound H9c2 Studies
This workflow outlines the key steps for investigating this compound effects in H9c2 cardiomyoblast models, beginning with cell culture and differentiation through retinoic acid treatment, followed by differentiation validation using morphological and molecular markers. The core experimental phase involves this compound treatment with optional mechanical stretching to simulate physiological stress conditions. Finally, comprehensive molecular and functional analyses assess compound effects on gene expression, protein signaling, viability, apoptosis, and oxidative stress parameters [2] [3].
The investigation of This compound in H9c2 cardiomyoblast models provides valuable insights into the potential cardioprotective effects of this flavonoid compound and its metabolites. The H9c2 model system offers a physiologically relevant platform for screening flavonoid bioactivity, investigating mechanisms of action, and identifying potential therapeutic applications for cardiovascular conditions. Current evidence suggests that this compound and its microbial transformation products exhibit enhanced antioxidant properties and may modulate key cardioprotective signaling pathways involving Akt and Erk1/2 phosphorylation, potentially leading to anti-apoptotic and hypertrophic responses that could be beneficial in specific pathological contexts [2] [1].
Future research directions should include more comprehensive dose-response studies with this compound and its isolated metabolites, investigation of potential synergistic effects with mechanical conditioning, and examination of these compounds in pathological model systems relevant to cardiac hypertrophy, heart failure, and ischemia-reperfusion injury. Additionally, further exploration of the metabolic fate of this compound in cardiac cells and the identification of specific molecular targets would significantly advance our understanding of its mechanism of action and therapeutic potential. The protocols and application notes presented here provide a solid methodological foundation for these continued investigations at the intersection of natural products chemistry and cardiovascular pharmacology.
7-Hydroxyflavanone (7-HF) represents a significant flavonoid compound that serves as an excellent model substrate for investigating microbial biotransformation pathways. This compound features a flavanone skeleton with a hydroxyl group at the C-7 position, which makes it particularly susceptible to various enzymatic modifications by microbial systems. Microbial transformation has emerged as a powerful biocatalytic tool for structural modification of flavonoid compounds, often yielding metabolites that are challenging to synthesize through conventional chemical methods. These biotransformations are not only crucial for understanding the metabolic fate of flavonoids in biological systems but also for generating novel derivatives with enhanced bioactivities and improved physicochemical properties.
The strategic importance of studying this compound metabolism stems from several factors. First, the compound serves as a structural precursor to numerous biologically active flavonoids found in nature. Second, microbial systems—particularly fungi and recombinant bacteria—possess diverse enzymatic machineries capable of performing regioselective modifications that are often difficult to achieve chemically. These modifications include hydroxylation, reduction, oxidation, methylation, glycosylation, and sulfation, among others. Research has demonstrated that most microbial transformation products of this compound exhibit significantly stronger antioxidant properties compared to the parent compound, highlighting the potential of these biotransformations to enhance bioactivity [1] [2].
Phase I transformations involve direct modifications of the this compound structure through oxidation-reduction reactions and hydrolytic processes. Microbial enzymes catalyze these reactions, leading to the introduction or unmasking of functional groups. The primary Phase I transformations observed in this compound include:
Carbonyl Reduction: Multiple fungal species, including Aspergillus niger strains, perform reduction of the carbonyl group at C-4, yielding the corresponding flavan-4-ol derivatives. This reaction demonstrates interesting stereoselectivity patterns, with different fungal species producing distinct stereoisomers. For instance, A. niger KB catalyzes the reduction of this compound to yield racemic 7-hydroxyflavan-4-ol, while A. ochraceus 456 produces the optically pure (+)-2,4-trans-7-hydroxyflavan-4-ol [1] [3]. The reduction mechanism involves NADPH-dependent carbonyl reductases that transfer hydride ions to the carbonyl carbon.
Dehydrogenation: Several Aspergillus strains, particularly A. niger KB, catalyze the dehydrogenation of the C2-C3 single bond, converting this compound to 7-hydroxyflavone [1] [4]. This transformation involves the removal of two hydrogen atoms from the flavanone structure, creating a double bond between C-2 and C-3 and resulting in a planar flavonoid structure with extended conjugation. The reaction is catalyzed by flavanone dehydrogenase enzymes that utilize NAD+ as a cofactor.
Ring Hydroxylation: Various fungal species introduce hydroxyl groups at different positions of the flavanone nucleus. Cunninghamella blakesleeana performs hydroxylation at C-6 and C-8 positions, while Mortierella zonata introduces hydroxyl groups at C-8 and C-4' positions [5]. Mucor ramannianus catalyzes hydroxylation at C-3' and C-4' positions, producing 7,3',4'-trihydroxyflavanone [5]. These reactions are typically catalyzed by cytochrome P450 monooxygenases that incorporate one atom of molecular oxygen into the substrate while reducing the other to water.
Phase II transformations involve conjugation reactions where microbial systems attach polar groups to the Phase I metabolites or directly to the parent compound. These reactions significantly enhance the water solubility of the flavonoid metabolites and often modify their biological activity. The principal Phase II transformations include:
Sulfation: Several fungal species, including Cunninghamella blakesleeana and Mortierella zonata, catalyze the sulfation of this compound and its hydroxylated metabolites [5]. The reaction occurs primarily at the C-7 hydroxyl group, though other hydroxyl groups may also be sulfated. Sulfation is catalyzed by sulfotransferase enzymes that transfer a sulfate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the acceptor hydroxyl group. This conjugation reaction dramatically increases the water solubility of the flavonoid metabolites.
O-Methylation: Penicillium chermesinum 113 catalyzes the O-methylation of this compound, producing 7-methoxyflavanone [1]. In some cases, methylation occurs concurrently with hydroxylation at C-3' and C-4' positions. Methylation is mediated by O-methyltransferases that utilize S-adenosylmethionine (SAM) as the methyl group donor. This reaction is particularly significant as it mimics a common metabolic modification in mammalian systems.
Glycosylation: Various fungal species, including Beauveria bassiana and Rhizopus oryzae, catalyze the glycosylation of this compound and its hydroxylated derivatives [5]. The most common glycosylation pattern involves attachment of glucose or 4-O-methylglucopyranoside to the C-7 hydroxyl group. Glycosylation is catalyzed by glycosyltransferases that utilize UDP-sugars as donor molecules. This conjugation reaction enhances the solubility and stability of the flavonoid metabolites.
Table 1: Phase I Microbial Transformations of this compound
| Transformation Type | Microorganism | Products Formed | Key Enzymes Involved |
|---|---|---|---|
| Carbonyl Reduction | Aspergillus niger KB | 7-Hydroxyflavan-4-ol | Carbonyl reductases |
| Dehydrogenation | Aspergillus niger KB | 7-Hydroxyflavone | Flavanone dehydrogenases |
| Hydroxylation at C-6 | Cunninghamella blakesleeana | 6,7-Dihydroxyflavanone | Cytochrome P450 monooxygenases |
| Hydroxylation at C-8 | Mortierella zonata | 7,8-Dihydroxyflavanone | Cytochrome P450 monooxygenases |
| Hydroxylation at C-4' | Mortierella zonata, Aspergillus alliaceus | 7,4'-Dihydroxyflavanone | Cytochrome P450 monooxygenases |
| Hydroxylation at C-3' | Mucor ramannianus | 7,3',4'-Trihydroxyflavanone | Cytochrome P450 monooxygenases |
Table 2: Phase II Microbial Transformations of this compound
| Transformation Type | Microorganism | Products Formed | Key Enzymes Involved |
|---|---|---|---|
| Sulfation | Cunninghamella blakesleeana | Flavanone 7-sulfate | Sulfotransferases |
| Sulfation | Mortierella zonata | 8-Hydroxyflavanone 7-sulfate | Sulfotransferases |
| O-Methylation | Penicillium chermesinum 113 | 7-Methoxyflavanone | O-Methyltransferases |
| Glycosylation | Beauveria bassiana | Flavanone 7-O-β-D-4-O-methylglucopyranoside | Glycosyltransferases |
| Glycosylation | Rhizopus oryzae | Flavanone 7-O-β-D-glucopyranoside | Glycosyltransferases |
The fungal biotransformation protocol utilizes various Aspergillus, Penicillium, and other fungal species to transform this compound through diverse metabolic pathways. The following detailed protocol ensures optimal transformation efficiency and product yield:
Microbial Strains and Culture Conditions: The fungal strains Aspergillus niger KB, A. niger 13/5, A. ochraceus 456, Penicillium chermesinum 113, Cunninghamella blakesleeana (ATCC 8688a), Mortierella zonata (ATCC 13309), Beauveria bassiana (ATCC 7159), and Mucor ramannianus (ATCC 9628) are maintained on potato dextrose agar (PDA) slants at 4°C [1] [5]. For pre-culture preparation, transfer a loopful of spores from fresh slants (7-day-old cultures) to 100 mL Erlenmeyer flasks containing 20 mL of sterile liquid medium. The medium composition for Aspergillus and Penicillium species consists of glucose (20 g/L), peptone (5 g/L), yeast extract (5 g/L), KH₂PO₄ (5 g/L), and NaCl (5 g/L), adjusted to pH 6.5 before sterilization [1]. For other fungal species, use malt extract broth (20 g/L) adjusted to pH 6.8. Incubate the pre-cultures on a rotary shaker at 120 rpm and 28°C for 48 hours to obtain actively growing mycelia.
Biotransformation Procedure: Add this compound (dissolved in dimethyl sulfoxide, DMSO) to the pre-cultures to achieve a final substrate concentration of 0.1-0.5 mg/mL [1] [5]. The final concentration of DMSO should not exceed 1% (v/v) to avoid microbial inhibition. Incubate the biotransformation cultures under optimal conditions (28°C, 120 rpm) for periods ranging from 3 to 14 days, depending on the microorganism and desired transformation. Monitor the reaction progress daily using thin-layer chromatography (TLC) on silica gel plates with fluorescent indicator F₂₅₄, using hexane-ethyl acetate (7:3) or dichloromethane-ethyl acetate (1:1) as mobile phases [1]. Visualize the spots under UV light (254 and 365 nm) and by spraying with 1% vanillin-sulfuric acid reagent followed by heating at 105°C.
Process Optimization: For scale-up transformations, use 1-L Erlenmeyer flasks containing 250 mL of medium and increase the substrate concentration to 1.0 mg/mL [1]. Optimize aeration by increasing the shaking speed to 150 rpm or using baffled flasks. To enhance product yields, consider fed-batch addition of the substrate, particularly when transforming high concentrations of this compound.
Recombinant Escherichia coli systems expressing heterologous enzymes offer an alternative approach for specific biotransformation of this compound. These systems provide the advantage of regioselective transformations and easier genetic manipulation:
Strain Construction and Culture Conditions: For the expression of cyanobacterial cytochrome P450 CYP110E1, amplify the gene from Nostoc sp. strain PCC 7120 and clone it into the pRED vector containing the RhFRed reductase domain sequence from Rhodococcus sp. NCIMB 9784 P450RhF (CYP116B2) [6]. The resulting plasmid (pCYP110E1-Red) is transformed into E. coli BL21(DE3) competent cells. For bioreactor applications, prepare the expression host E. coli JM109 carrying plasmid pBS2072B, which contains the modified biphenyl dioxygenase genes [bphA1(2072)A2A3A4] and bphB gene from Pseudomonas pseudoalcaligenes KF707 [7]. Grow the recombinant E. coli strains in Luria-Bertani (LB) medium supplemented with appropriate antibiotics (ampicillin, 150 μg/mL) at 30°C with shaking at 200 rpm until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
Induction and Biotransformation: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM along with δ-aminolevulinic acid (0.5 mM) as a heme precursor for P450 expression [6]. Continue incubation for an additional 16-20 hours at 25°C to allow proper protein folding and heme incorporation. Add this compound (dissolved in DMSO) to the induced cultures to a final concentration of 0.2 mg/mL. Incubate the biotransformation cultures at 30°C with shaking at 150 rpm for 24-72 hours. For the biphenyl dioxygenase system, culture the recombinant E. coli cells in M9 minimal medium supplemented with 0.5% glycerol and 0.1% yeast extract at 30°C until mid-log phase before adding the substrate [7].
Efficient extraction and purification protocols are essential for the isolation and characterization of this compound metabolites from microbial transformation systems:
Extraction Procedure: Separate the microbial biomass from the culture broth by filtration through Whatman No. 1 filter paper or by centrifugation at 8,000 × g for 15 minutes [1] [5]. Extract the filtrate (culture broth) three times with an equal volume of ethyl acetate in a separatory funnel. Combine the ethyl acetate extracts and wash with distilled water to remove water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure at 40°C using a rotary evaporator to obtain the crude extracellular metabolites. For intracellular metabolites, homogenize the microbial biomass in methanol using a tissue homogenizer (for fungal mycelia) or sonicate on ice (for bacterial cells). Filter the methanolic extract and concentrate under reduced pressure.
Metabolite Separation: Dissolve the crude extract in a minimal volume of methanol and subject to column chromatography over silica gel (230-400 mesh) [1] [5]. Elute the column with stepwise gradients of hexane-ethyl acetate (from 100:0 to 0:100, v/v) followed by ethyl acetate-methanol (from 100:0 to 0:100, v/v). Collect fractions (50-100 mL each) and monitor by TLC. Combine fractions with similar TLC profiles and evaporate to dryness. Further purify the partially purified metabolites by recrystallization from appropriate solvents (methanol, ethanol, or acetone) or by preparative thin-layer chromatography (PTLC) on silica gel GF₂₅₄ plates (0.5-1.0 mm thickness) using optimized mobile phases.
Advanced analytical techniques are required for the comprehensive characterization of this compound metabolites:
HPLC Analysis: Perform HPLC analysis using a Waters 2690 instrument equipped with a Waters 996 photodiode array detector and ODS-2 column (4.6 × 250 mm, Waters) with a Guard-Pak Inserts μBondapak C18 pre-column [1]. Use the following gradient elution program at a flow rate of 1 mL/min: 0-7 min (10% A, 90% B), 7-10 min (50% A, 50% B), 10-13 min (60% A, 40% B), 13-15 min (70% A, 30% B), 15-20 min (80% A, 20% B), 20-30 min (90% A, 10% B), and 30-40 min (100% A), where eluent A is 80% acetonitrile in 4.5% formic acid solution and eluent B is 4.5% formic acid. Monitor the detection wavelength at 280 nm. Inject samples (10 μL) dissolved in methanol at a concentration of 1 mg/mL.
Spectroscopic Identification: Record 1H NMR and 13C NMR spectra using a Bruker Avance DRX 300 spectrometer at 300 MHz and 75 MHz, respectively [1]. Dissolve samples in deuterated solvents (CD₃OD, CDCl₃, or DMSO-d₆) and use tetramethylsilane (TMS) as an internal standard. Obtain IR spectra using a Mattson IR 300 Thermo Nicolet spectrometer with KBr pellets. Acquire high-resolution mass spectra (HRMS) via electrospray ionization (ESI+) on a Waters LCT Premier XE mass spectrometer. Determine melting points using a Kofler block apparatus.
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay serves as a standard method for evaluating the antioxidant potential of this compound and its microbial metabolites:
Sample Preparation: Prepare stock solutions of this compound and its transformation products in methanol at a concentration of 1 mg/mL [1] [3]. Serially dilute these stock solutions to obtain concentrations of 500, 250, 125, 62.5, 31.25, and 15.625 μg/mL. Prepare a fresh DPPH solution in methanol at a concentration of 0.1 mM, protected from light. Use ascorbic acid (vitamin C) and butylated hydroxytoluene (BHT) as reference standards at the same concentration range.
Assay Procedure: Mix 1.0 mL of each sample solution with 2.0 mL of the DPPH solution in test tubes [1] [3]. Include a control containing 1.0 mL of methanol mixed with 2.0 mL of DPPH solution. Vortex the mixtures briefly and incubate in the dark at room temperature for 30 minutes. Measure the absorbance of the solutions at 517 nm against a methanol blank using a UV-Vis spectrometer (e.g., Cintra 20 spectrometer). Perform each measurement in triplicate. Calculate the radical scavenging activity using the following formula:
% Scavenging = [(A_control - A_sample) / A_control] × 100
where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance of the DPPH solution with the test compound.
Data Analysis: Determine the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of DPPH scavenging activity against the compound concentration and performing nonlinear regression analysis [1] [3]. Compare the IC₅₀ values of the metabolites with that of the parent this compound and standard antioxidants. Statistically analyze the data using one-way analysis of variance (ANOVA) followed by Tukey's post-hoc test, considering p < 0.05 as statistically significant.
The antioxidant potency of this compound metabolites shows clear dependence on specific structural features:
Hydroxylation Pattern: Metabolites with additional hydroxyl groups, particularly at the C-3', C-4', C-5, C-6, and C-8 positions, demonstrate significantly enhanced antioxidant activity compared to the parent this compound [1] [5]. The position of hydroxylation profoundly influences activity, with ortho-dihydroxyl groups (catechol structure) in the B-ring showing particularly potent radical scavenging capability due to enhanced stabilization of the phenoxyl radical through hydrogen bonding and extended electron delocalization.
Conjugation Effects: Sulfated metabolites generally exhibit reduced antioxidant activity compared to their hydroxylated precursors, as the sulfate group decreases the hydrogen-donating ability of the phenol group [5]. In contrast, methylated metabolites show variable effects depending on the position of methylation. Methylation at the C-7 position typically reduces antioxidant activity, while methylation at other positions may have less pronounced effects or in some cases improve activity due to increased lipophilicity and membrane permeability.
Carbon Skeleton Modifications: Reduction of the carbonyl group to an alcohol (flavan-4-ols) generally moderately enhances antioxidant activity, possibly due to increased flexibility of the molecule and improved interaction with radical species [1] [3]. Conversely, dehydrogenation to form flavones typically maintains or slightly improves antioxidant activity, particularly when accompanied by additional hydroxyl groups.
Figure 1: Comprehensive Metabolic Pathways of this compound in Microbial Systems. This diagram illustrates the principal Phase I and Phase II transformation routes employed by various fungal species, along with the general impact on antioxidant activity.
Figure 2: Experimental Workflow for Microbial Transformation of this compound. This diagram outlines the comprehensive protocol from strain preparation through biotransformation, metabolite extraction, and bioactivity assessment.
The microbial transformation of this compound represents a powerful approach for generating diverse flavonoid derivatives with enhanced biological activities. The extensive research on its metabolic pathways has revealed the remarkable capability of microorganisms to perform regioselective modifications that are challenging to achieve through conventional synthetic chemistry. These biocatalytic processes offer sustainable and environmentally friendly alternatives to chemical synthesis, aligning with the principles of green chemistry.
From a pharmaceutical perspective, the enhanced antioxidant activity observed in most microbial metabolites of this compound holds significant promise for drug development [1] [3]. The structure-activity relationships established through these studies provide valuable insights for rational drug design, particularly for developing potent antioxidants that could potentially mitigate oxidative stress-associated pathologies including inflammatory diseases, neurodegenerative disorders, and cardiovascular conditions. Furthermore, the microbial transformation systems discussed herein serve as biocatalytic platforms that could be adapted for the structural modification of other flavonoid compounds.
Future directions in this field should focus on enzyme engineering to enhance the catalytic efficiency and selectivity of key transforming enzymes, metabolic engineering to create microbial cell factories for optimized production of valuable metabolites, and integration of omics technologies to comprehensively understand the genetic basis of these biotransformations. Additionally, expanding the biological evaluation of these metabolites beyond antioxidant activity to include other pharmacological properties would further unlock their therapeutic potential.
Flavonoids represent a diverse class of polyphenolic compounds widely distributed in plants, where they function as pigments, phytoalexins, and stress response mediators. Among these, 7-hydroxyflavanone serves as a key structural scaffold for chemical modification through various biological and enzymatic systems. The functionalization of flavanones through O-methylation and hydroxylation reactions significantly alters their physicochemical properties, bioavailability, and biological activity profiles. These transformations are particularly valuable in pharmaceutical development, where subtle structural modifications can dramatically enhance therapeutic efficacy and drug-like properties while potentially reducing unwanted metabolism. Microbial and enzymatic systems provide regioselective modification capabilities that are often challenging to achieve through conventional chemical synthesis, making them invaluable tools for generating novel derivatives with optimized biological activities.
The interest in this compound derivatives stems from their broad spectrum of pharmacological potential, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. However, the practical application of native flavonoids in pharmacy and medicine is often limited by challenges such as low solubility, inefficient transport across biological membranes, and metabolic instability. Biotransformation of flavonoid compounds represents a powerful approach to overcome these limitations by generating structurally diverse analogs with improved properties. The enzymatic systems of microorganisms can perform various chemical reactions, including carbonyl group reduction, ring hydroxylation, O-methylation, dehydrogenation, and glycosylation, enabling the production of novel compounds that are difficult to synthesize by conventional methods [1]. This document provides comprehensive application notes and detailed experimental protocols for conducting and analyzing this compound O-methylation and hydroxylation reactions, with emphasis on their application in drug development research.
Enzyme Classification: O-methyltransferases (OMTs) catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to specific hydroxyl groups on the flavanone structure. These enzymes are classified into two major categories based on their biochemical properties: caffeic acid O-methyltransferases (COMTs) and caffeoyl-CoA O-methyltransferases (CCoAOMTs). COMTs are not dependent on metal ions and can catalyze a wide range of flavonoids, while CCoAOMTs are cation-dependent and typically smaller (23-27 kDa), often displaying specificity for flavonoids with adjacent hydroxyl groups [2] [3].
Regioselectivity Patterns: The position of O-methylation on the flavanone scaffold depends on enzyme specificity and substrate structure. Research has identified various OMTs with distinct regioselectivity: EnOMT1 from Eucalyptus nitida specifically catalyzes 7-O-methylation of pinocembrin to form pinostrobin [4], while CrOMT2 from Citrus reticulata demonstrates multifunctional capability, methylating 3'-, 5'-, and 7-hydroxyl groups of flavonoids with vicinal hydroxyl substitutions [3]. The presence of neighboring hydroxyl groups significantly influences methylation efficiency, with many OMTs preferentially methylating catechol-type (ortho-dihydroxy) functionalities.
Structural Requirements: Studies on substrate specificity reveal that certain OMTs require specific structural features for activity. For instance, some enzymes preferentially methylate 7-O-methylated precursors rather than unmethylated flavanones, indicating that methylation patterns may follow specific sequential pathways in biological systems [5]. Additionally, the saturation state of the C2-C3 bond influences enzyme recognition, with some OMTs showing distinct preferences for flavones versus flavanones.
Hydroxylase Diversity: Hydroxylation of flavanones is primarily catalyzed by cytochrome P450 monooxygenases (CYPs) and, in some cases, 2-oxoglutarate-dependent dioxygenases (2-ODDs). These enzymes introduce hydroxyl groups at specific positions on the flavanone scaffold, most commonly at C-6, C-8, C-3', and C-4' positions. The CYP82D and CYP71D subfamilies have been identified as particularly important for flavonoid 6- and 8-hydroxylations in various plant species [2] [5].
Positional Specificity: Different hydroxylases display remarkable regioselectivity for specific positions on the flavanone core. For example, CYP82D33 and CYP82D62 from Lamiaceae species specifically catalyze 6-hydroxylation of flavones with 7-O-methoxylation, but show minimal activity against unmethylated substrates [5]. This substrate requirement suggests that in some biological systems, hydroxylation follows initial methylation steps, creating coordinated metabolic pathways.
Microbial Hydroxylation Capabilities: Filamentous fungi, particularly Aspergillus and Penicillium species, possess diverse hydroxylation activities toward flavanones. Aspergillus ochraceus 456 catalyzes hydroxylation at the C-4' position of 7-methoxyflavanone, while also performing carbonyl reduction [6] [7]. These microbial transformation systems provide valuable tools for generating hydroxylated flavanone derivatives that may be difficult to produce synthetically.
The following diagram illustrates the key O-methylation and hydroxylation reactions for this compound and the relationship between these transformations:
Figure 1: Reaction network of this compound transformations showing key O-methylation and hydroxylation pathways
Culture Preparation:
Biotransformation Reaction:
Reaction Monitoring:
Product Extraction:
Product Purification:
Enzyme Preparation:
Standard Assay Conditions:
Product Extraction and Analysis:
TLC Analysis: Use silica gel plates with fluorescent indicator with developing systems including hexane:ethyl acetate (7:3), dichloromethane:ethyl acetate (1:1), or toluene:diethyl ether (4:1). R~f~ values for this compound and its derivatives typically range from 0.2 to 0.8 depending on the solvent system [1].
HPLC Conditions:
LC-MS Analysis: Employ high-resolution mass spectrometry with electrospray ionization (ESI) for accurate mass determination. Characteristic mass shifts include +14 amu for methylation and +16 amu for hydroxylation.
NMR Spectroscopy: Record ¹H NMR (300 MHz) and ¹³C NMR (75 MHz) spectra in deuterated solvents (CD₃OD, CDCl₃, or DMSO-d₆). Key chemical shift changes include:
IR Spectroscopy: Characteristic absorption bands include:
Table 1: Yield and antioxidant activity of this compound transformation products
| Transformation Product | Microorganism/Enzyme | Yield (%) | DPPH Scavenging Activity | Key Structural Features |
|---|---|---|---|---|
| 7-Methoxyflavanone | A. niger, OMTs | 76-95% [6] | Lower than substrate [1] | 7-O-methylation |
| 3',4'-Dihydroxy-7-methoxyflavanone | A. ochraceus | 2.3-5.3% [6] | Higher than substrate [1] | B-ring dihydroxylation |
| 7-Hydroxyflavan-4-ol | A. niger KB | 70-85% [1] | Higher than substrate [1] | Carbonyl reduction |
| 5,7-Dihydroxyflavan-4-ol | A. niger | 60-75% [1] | Higher than substrate [1] | Reduction + A-ring hydroxylation |
| 4'-Hydroxy-7-methoxyflavone | A. ochraceus 456 | 2.3-2.5% [6] | Higher than substrate [1] | Dehydrogenation + B-ring hydroxylation |
Table 2: Kinetic parameters of characterized O-methyltransferases for flavanone substrates
| Enzyme | Source | Substrate | K~m~ (μM) | k~cat~ (s⁻¹) | k~cat~/K~m~ (μM⁻¹s⁻¹) | Optimal pH | Position Specificity |
|---|---|---|---|---|---|---|---|
| EnOMT1 | E. nitida | Pinocembrin | 2.05 ± 0.16 [4] | 0.1 [4] | 0.05 [4] | 7.5-8.5 | 7-O-methylation |
| CrOMT2 | C. reticulata | Luteolin | 7.6 ± 0.8 [3] | 0.02 [3] | 0.0027 [3] | 8.0-9.0 | 3'/5'/7-O-methylation |
| CrOMT2 | C. reticulata | Tricetin | 8.7 ± 1.1 [3] | 0.021 [3] | 0.0025 [3] | 8.0-9.0 | 3'/5'/7-O-methylation |
Enzyme Engineering: Site-directed mutagenesis of critical catalytic residues can enhance enzyme activity, stability, and regioselectivity. Comparison with homologous sequences from species lacking O-methylated flavonoids helps identify key residues [4].
Reaction Engineering: Two-step transformations using multiple microbial strains or enzyme systems can improve yields of complex derivatives. For example, initial O-methylation followed by hydroxylation may provide better yields than single-step transformations.
Process Scale-Up: For larger-scale productions, consider immobilized enzyme systems or whole-cell biocatalysis in bioreactors with controlled aeration and feeding strategies to maintain optimal metabolic activity.
The structural diversification of this compound through O-methylation and hydroxylation reactions provides valuable strategies for enhancing pharmacological properties in drug development. Modified flavanones demonstrate improved bioavailability profiles and target specificity compared to their parent compounds. Methylation particularly enhances metabolic stability and membrane permeability by reducing polarity and shielding vulnerable phenolic groups from glucuronidation and sulfation. These modifications can significantly impact the drug-likeness of flavanone derivatives, potentially improving their oral bioavailability and extending their in vivo half-lives [4].
The biological activities of transformed this compound derivatives show significant promise for therapeutic applications. Most transformation products (with the exception of simple O-methylation derivatives) demonstrate stronger antioxidant properties than the initial substrate, making them valuable for combating oxidative stress-related pathologies [1]. Additionally, specific structural modifications influence cytotoxic potential against cancer cells. For instance, flavonoid derivatives with unsaturated C2-C3 bonds show increased cytotoxicity after methylation at the 3' position when tested against human gastric cancer cell lines [3]. Structure-activity relationship studies indicate that the presence and position of methoxy and hydroxy groups critically influence anticancer activity, with certain polymethoxylated flavones (PMFs) showing particular promise as anticancer agents [2]. These enhanced bioactivities, combined with improved pharmacokinetic properties, position modified flavanones as valuable scaffolds for developing novel therapeutic agents targeting various diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.
Low Transformation Yields: If transformation yields are suboptimal, consider pre-inducing enzyme systems with low concentrations of natural flavonoids or optimizing aeration conditions for oxidative transformations.
Product Instability: Some flavanone derivatives may be unstable under reaction or storage conditions. Consider adding antioxidants like ascorbic acid to reaction mixtures and storing products in amber vials under inert atmosphere at -20°C.
Enzyme Inhibition: High substrate concentrations may inhibit some OMTs. Perform preliminary experiments to determine optimal substrate concentration ranges and consider fed-batch approaches for substrate addition.
Byproduct Formation: Multiple products may form in microbial transformations. Adjust incubation time, substrate concentration, or medium composition to favor desired pathways, or employ sequential purification strategies.
The O-methylation and hydroxylation of this compound using microbial and enzymatic systems provide powerful methods for generating structurally diverse derivatives with enhanced pharmacological properties. The protocols outlined in this document enable researchers to produce, characterize, and optimize these valuable compounds for drug development applications. The versatility of biological transformation systems, combined with their regioselective capabilities, offers distinct advantages over conventional chemical synthesis for producing complex flavonoid derivatives. As research in this field advances, the integration of enzyme engineering, metabolic engineering, and biotransformation process optimization will further expand the toolbox available for creating novel flavanone-based therapeutics with improved efficacy and drug-like properties.
Here are answers to some specific issues you might encounter during your experiments.
Q1: I've run a microbial transformation of 7-Hydroxyflavanone. How can I quickly monitor the reaction progress and check for major products?
Q2: My metabolite mixture is complex. What is a reliable purification strategy to separate this compound metabolites?
Q3: How can I confirm the structure of a purified metabolite, especially its hydroxylation or methylation pattern?
The following table summarizes the diverse metabolites of this compound that have been reported, along with key analytical data to aid in their identification [1].
| Metabolite / Transformation Type | Key ¹³C NMR Shifts (C-4 Carbonyl) | Key ¹H NMR Features | Antioxidant Activity |
|---|---|---|---|
| Carbonyl Reduction | ~65 ppm (vs. ~193 in substrate) | Multiplet ~5.05 ppm (H-4) | Stronger than substrate |
| O-Methylation | Remains ~193 ppm | OCH₃ signal at ~3.8 ppm | Weaker than other metabolites |
| O-Methylation + B-ring Hydroxylation | Remains ~193 ppm | OCH₃ signal; additional aromatic protons | Stronger than substrate |
| Dehydrogenation to Flavone | ~176 ppm (C-4 in flavone) | Characteristic singlet for H-3 | Stronger than substrate |
Here are detailed methodologies for key experiments cited in the FAQs and data table.
This protocol is adapted from studies using fungi like Aspergillus niger and Penicillium chermesinum [1] [4].
This method provides a basis for purifying individual metabolites from pre-fractionated samples [1].
This outlines the standard workflow for confirming the structure of a purified metabolite [1] [2] [3].
The diagram below summarizes the logical workflow from biotransformation to final identification of metabolites.
| Compound Name | Key Structural Features | Experimental Model | Key Findings / Activity | Citation |
|---|---|---|---|---|
| 7-Hydroxyflavone [1] | Single hydroxyl at C7 | In vitro (ABTS, DPPH, FRAP); RAW264.7 cells | Exhibited antioxidant activity, but weaker than its 7,8-dihydroxy analog. | [1] |
| 7,8-Dihydroxyflavone [1] | Catechol group in A-ring (C7, C8) | In vitro (ABTS, DPPH, FRAP); RAW264.7 cells | Stronger radical scavenging and cellular antioxidant activity than 7-HF. Activated Nrf2/HO-1 pathway. | [1] |
| Hesperidin [2] | Catechol group in B-ring (C3', C4') | In silico Computational Analysis | Showed the highest electron affinity (EA) and antireductant activity among studied flavanones. | [2] |
| Eriodictyol [2] | Catechol group in B-ring (C3', C4') | In silico Computational Analysis | Low ionization energy (IE), suggesting good antioxidant efficacy via single-electron transfer. | [2] |
| Naringenin [2] | Single hydroxyl at C4' in B-ring | In silico Computational Analysis | Serves as a fundamental biosynthetic precursor; activity modulated by further hydroxylation. | [2] [3] |
The data in the table is supported by the following key experimental details:
Comparison of 7-HF and 7,8-DHF: A 2024 study directly compared these two compounds [1].
Computational Analysis of Flavanones: A 2025 in silico study analyzed the antioxidant potential of several flavanones [2].
The experimental data consistently highlights that the antioxidant potency of a flavanone is heavily influenced by its hydroxylation pattern.
The Nrf2/HO-1 pathway is a central mechanism through which potent antioxidants like 7,8-Dihydroxyflavone confer cellular protection. The following diagram illustrates this key signaling pathway.
The experimental workflow used to characterize the antioxidant activity of these compounds, particularly from the 2024 study, can be summarized as follows [1]:
The table below summarizes key experimental findings from recent studies on flavonoids that have been tested against CYP51, which can serve as a reference point for the type of data your guide would require for 7-Hydroxyflavanone.
| Compound Tested | Experimental Method | Key Findings & Quantitative Data | Reference |
|---|---|---|---|
| Luteolin 7,3'-disulfate | Surface Plasmon Resonance (SPR), Spectral Titration, Enzyme Activity Assay, Molecular Docking | Kd (SPR): ~2.9 µM; Inhibition: Potently inhibited human CYP51A1 activity. Docking suggested binding in the substrate access channel. | [1] [2] |
| Baicalein | Surface Plasmon Resonance (SPR), Spectral Titration | Kd (SPR): ~20 µM; Kd (Spectral): 8.2 ± 0.4 µM; induced a reverse type I spectral response. | [2] |
| Luteolin | Surface Plasmon Resonance (SPR), Spectral Titration | Kd (SPR): ~11 µM; Kd (Spectral): 5.1 ± 0.5 µM; induced a reverse type I spectral response. | [2] |
For a comprehensive comparison guide, detailing the methodologies is crucial. The following protocols, collated from the search results, are standard in the field for studying CYP51 inhibitors.
Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a small molecule (ligand) within a protein's active site [3].
SPR is a biosensor-based technique used to study real-time biomolecular interactions and determine binding affinity (Kd) and kinetics (association/dissociation rates) [1] [2].
This assay detects ligand binding by observing characteristic shifts in the UV-visible absorption spectrum of the P450's heme group [2].
The diagram below outlines a logical workflow for conducting and validating a molecular docking study, integrating the protocols described above.
Since direct data on this compound is not available, here are actionable steps you can take:
Irritant